1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

Physicochemical profiling Screening library selection Medicinal chemistry SAR

1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline (CAS 443645-92-9; MFCD02353045) is a synthetic small molecule with molecular formula C19H21NO2 and molecular weight 295.38 g·mol⁻¹. It belongs to the N-acyl-1,2,3,4-tetrahydroquinoline scaffold class, characterized by a phenoxyacetyl substituent at the N-1 position bearing a 2,5-dimethyl substitution pattern on the phenoxy ring.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B380817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C19H21NO2/c1-14-9-10-15(2)18(12-14)22-13-19(21)20-11-5-7-16-6-3-4-8-17(16)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
InChIKeyGLIDRNLQFRGPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline (CAS 443645-92-9): Physicochemical Baseline and Scaffold Context for Procurement Decisions


1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline (CAS 443645-92-9; MFCD02353045) is a synthetic small molecule with molecular formula C19H21NO2 and molecular weight 295.38 g·mol⁻¹ . It belongs to the N-acyl-1,2,3,4-tetrahydroquinoline scaffold class, characterized by a phenoxyacetyl substituent at the N-1 position bearing a 2,5-dimethyl substitution pattern on the phenoxy ring . The compound is distributed as a solid-form screening compound (typically ≥95% purity) within commercial discovery libraries, with predicted physicochemical parameters including a boiling point of 516.9±50.0 °C, density of 1.138±0.06 g·cm⁻³, and calculated pKa of 1.03±0.20 . No experimentally determined biological activity data (IC₅₀, Ki, GI₅₀) for this exact compound was identified in peer-reviewed primary literature or patent disclosures at the time of this analysis.

Why 1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline Cannot Be Interchanged with Positional Isomers or Mono-Methyl Analogs Without Experimental Verification


Within the N-phenoxyacetyl-1,2,3,4-tetrahydroquinoline chemotype, even superficially minor alterations to the phenoxy substitution pattern produce quantifiable differences in key molecular properties that govern screening behavior and downstream developability. The 2,5-dimethyl substitution on the phenoxy ring distinguishes this compound from its closest commercially available positional isomer, 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, which shares an identical molecular formula and mass but presents a markedly different electrostatic and steric surface . Likewise, the mono-methyl analogs — 1-[(3-methylphenoxy)acetyl]- and 1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline — differ in molecular weight (281.3 vs. 295.4 g·mol⁻¹), calculated lipophilicity, and hydrogen-bond acceptor topology . In the broader tetrahydroquinoline class, N-1 substitution identity has been shown to profoundly modulate NF-κB transcriptional inhibitory potency (IC₅₀ range spanning >50-fold across structurally similar analogs), cytotoxicity profiles against human cancer cell lines (GI₅₀ from sub-μM to >70 μM), and receptor-binding selectivity [1]. These structure-activity relationships preclude reliable a priori substitution of one N-phenoxyacetyl THQ derivative for another without compound-specific experimental validation.

Quantitative Differentiation Evidence: 1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Mono-Methyl and Halo-Substituted Analogs

The target compound (MW 295.38, 22 heavy atoms) carries a second methyl group on the phenoxy ring relative to the 3-methyl and 4-methyl mono-substituted analogs (MW 281.3–281.4, 21 heavy atoms), representing a +14 Da mass increment . Compared to the 4-chloro analog (MW 301.77, C17H16ClNO2), the 25-dimethyl compound is lighter by ~6.4 Da and lacks the halogen atom, which removes a potential site for cytochrome P450-mediated oxidative metabolism commonly associated with lipophilic chloroaromatic moieties . Against the 4-bromo-2-methyl analog (MW 360.24), the mass difference is ~65 Da, a substantial gap that affects both molar-based dosing calculations and LC-MS detection sensitivity.

Physicochemical profiling Screening library selection Medicinal chemistry SAR

Predicted Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) Comparison Using 4-Methyl Analog as Surrogate Baseline

While experimentally measured LogP and tPSA values are unavailable for the 2,5-dimethyl target compound, the structurally analogous 4-methyl derivative (ChemBridge SC-6441251) has vendor-reported computed LogP of 4.04, LogSW of −4.70, and tPSA of 29.5 Ų . The addition of a second methyl group on the phenoxy ring (2,5-dimethyl vs. 4-monomethyl) is predicted by standard additive fragment algorithms to increase LogP by approximately +0.5 log units and to leave tPSA unchanged (29.5 Ų), since the additional methyl does not introduce new hydrogen bond donors or acceptors [1]. This LogP shift moves the compound deeper into lipophilic chemical space (estimated LogP ~4.5–4.6), approaching the upper boundary of Lipinski-compliant property space, which may enhance passive membrane permeability but also increase the risk of promiscuous binding, phospholipidosis, or poor aqueous solubility relative to the less lipophilic mono-methyl comparator [1][2].

Drug-likeness prediction Membrane permeability Screening cascade design

Predicted Ionization State (pKa) Differentiation from Other N-Acyl-THQ Derivatives and Impact on Assay Buffer Compatibility

The target compound has a predicted pKa of 1.03±0.20 (calculated, most likely reflecting the tetrahydroquinoline nitrogen basicity) . This exceptionally low pKa indicates that the tertiary amide nitrogen of the tetrahydroquinoline ring is essentially non-basic under physiological and standard assay conditions (pH 5.0–7.4), existing in its neutral, uncharged form. This contrasts with unsubstituted 1,2,3,4-tetrahydroquinoline (pKa ~5.0 for the conjugate acid of the secondary amine nitrogen) and N-alkyl THQ derivatives that retain measurable basicity [1]. The consequence is that 1-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is predicted to be entirely neutral across the full pH range of typical biochemical and cell-based assay buffers (pH 6.8–7.4), eliminating pH-dependent shifts in ionization that could confound concentration-response measurements. The positional isomer 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline shares this property due to identical core amide structure; however, halo-substituted analogs (4-chloro, 4-bromo) may exhibit subtle pKa perturbations due to the electron-withdrawing effect of halogen atoms transmitted through the phenoxyacetyl linker.

Ionization state Assay development Compound handling

Predicted Boiling Point and Thermal Stability Differentiation for Purification Method Selection

The target compound has a predicted boiling point of 516.9±50.0 °C and predicted density of 1.138±0.06 g·cm⁻³ . In comparison, the 4-bromo-2-methylphenoxy analog (CAS 434309-33-8) has a predicted boiling point of 546.9±50.0 °C and density of 1.388±0.06 g·cm⁻³ . The ~30 °C lower predicted boiling point and 0.25 g·cm⁻³ lower density of the 2,5-dimethyl compound suggest modestly greater volatility and lower liquid-phase density, which may translate to slightly different behavior during vacuum concentration or distillation-based purification steps. More importantly, the absence of a C–Br bond in the target compound eliminates the photolability and thermal lability concerns associated with brominated aromatics, which can undergo debromination under radical-generating conditions or prolonged storage in solution [1].

Purification compatibility Compound stability Synthetic chemistry

Class-Level NF-κB Inhibitory Potential Based on Tetrahydroquinoline Scaffold SAR — Indirect Evidence Requiring Compound-Specific Confirmation

A systematic structure-activity relationship study by Jo et al. (2016) demonstrated that 1,2,3,4-tetrahydroquinoline derivatives bearing N-acyl substituents (carboxamide series) act as potent inhibitors of LPS-induced NF-κB transcriptional activity, with the most potent analog (compound 6g) exhibiting an IC₅₀ of 0.70±0.071 μM — 53-fold more potent than the reference compound [1]. In the same study, cytotoxicity profiling across six human cancer cell lines (NCI-H23 lung, ACHN kidney, MDA-MB-231 breast, PC-3 prostate, NUGC-3 gastric, HCT-15 colon) yielded GI₅₀ values ranging from 0.29 μM to >70 μM depending on substitution pattern, establishing that N-acyl THQ scaffold modifications produce quantitative, measurable differences in both NF-κB inhibition and anticancer activity [1]. The target compound carries an N-phenoxyacetyl substituent (rather than the N-carboxamide series studied by Jo et al.) and a 2,5-dimethylphenoxy motif, placing it in a structurally adjacent but chemically distinct sub-series. No direct experimental data confirm that this compound exhibits NF-κB inhibitory activity; however, the broader tetrahydroquinoline chemotype has been independently validated as an NF-κB inhibitor class by multiple groups [1][2]. The Merck patent US3804839 further establishes that tetrahydroquinoline phenoxyacetic acid derivatives have been claimed as pharmacologically active agents, though specific biological data for individual compounds were not disclosed [3].

NF-κB inhibition Cancer cell cytotoxicity Anti-inflammatory screening

Recommended Application Scenarios for 1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline Based on Available Physicochemical and Class-Level Evidence


Screening Library Diversification for NF-κB and Oncology Target-Focused Chemical Biology Campaigns

The compound is most appropriately deployed as a member of a diversity-oriented or target-focused screening library for NF-κB inhibition or anticancer cytotoxicity discovery. The 2,5-dimethylphenoxy substitution pattern provides a distinct chemical topology compared to the 3,4-dimethyl positional isomer (available from the same vendor ecosystem), enabling exploration of dimethyl-substitution positional effects within a matched molecular pair framework . The class-level evidence that N-acyl tetrahydroquinolines exhibit IC₅₀ values spanning 0.70–>50 μM against NF-κB [1] supports the rationale for screening this compound, while the absence of a halogen atom eliminates the risk of halogen-associated assay interference (redox cycling, fluorescence quenching) that can confound HTS readouts [2]. The compound's predicted fully neutral ionization state at physiological pH (pKa ~1.03) further supports its compatibility with both biochemical and cell-based assay formats without pH-dependent artifacts.

Matched Molecular Pair Analysis with Mono-Methyl and Positional Dimethyl Isomers for Medicinal Chemistry SAR Exploration

For laboratories engaged in systematic structure-activity relationship studies, procuring this compound alongside its 3-methyl, 4-methyl, and 3,4-dimethyl analogs creates a well-defined matched molecular pair (MMP) set. The +14 Da mass shift from mono-methyl to 2,5-dimethyl (295.38 vs. 281.35) and the 2,5- vs. 3,4-dimethyl positional isomerism provide controlled variables for quantifying the contribution of a single methyl group or its position to any observed biological activity, physicochemical property, or ADMET parameter. This MMP approach is a cornerstone of modern medicinal chemistry and enables statistically robust SAR interpretation even in the absence of prior biological data for individual compounds [3].

Negative Control or Counter-Screen Compound in Halogenated Analog Lead Optimization Programs

In programs where a halogenated N-phenoxyacetyl tetrahydroquinoline (e.g., 4-chloro or 4-bromo-2-methyl analog) has been identified as a preliminary hit, the 2,5-dimethyl compound — devoid of any halogen atom — can serve as a matched control to determine whether target engagement and cellular activity are halogen-dependent or scaffold-intrinsic . The absence of a C–Br or C–Cl bond also makes this compound suitable as a cleaner tool compound for target deconvolution studies employing chemoproteomics (e.g., photoaffinity labeling), where photolabile C–Br bonds in comparator compounds could generate confounding reactive intermediates [4].

Computational Chemistry Model Building and Prospective Virtual Screening Validation

The compound's well-defined structure and the availability of vendor-predicted physicochemical parameters (pKa, LogP, tPSA, density, boiling point) make it suitable as a test ligand for docking model validation or pharmacophore model refinement for the N-acyl tetrahydroquinoline chemotype . Its intermediate molecular weight (295.38), 3 rotatable bonds, 0 hydrogen bond donors, and 2 hydrogen bond acceptors place it within favorable drug-like property space, and its predicted LogP (~4.5) provides a useful calibration point for computational models predicting lipophilicity-dependent binding or permeability . Procurement for this purpose is justified even in the absence of biological data, as the value lies in computational model training rather than direct biological interrogation.

Quote Request

Request a Quote for 1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.